(R,S)-AM1241 is a highly selective, aminoalkylindole-derived Cannabinoid Receptor Type 2 (CB2) agonist utilized as a foundational benchmark in neuroinflammation, peripheral analgesia, and GPCR signaling research. Exhibiting a binding affinity for the CB2 receptor of Ki = 3.4 nM and an 82-fold selectivity over the central Cannabinoid Receptor Type 1 (CB1), this racemate effectively isolates peripheral immune and glial modulation from psychoactive CNS effects [1]. For procurement and assay standardization, (R,S)-AM1241 provides high processability with a DMSO solubility exceeding 50 mg/mL, supporting reproducible in vivo formulations and maintaining strict data continuity with legacy preclinical studies that originally established the therapeutic viability of the CB2 target.
Substituting (R,S)-AM1241 with non-selective in-class analogs like WIN 55,212-2 confounds experimental outcomes by introducing CB1-mediated central nervous system artifacts, such as catalepsy and hypothermia, which mask peripheral CB2-specific responses [1]. Furthermore, replacing the racemate with other CB2-selective agents or pure resolved enantiomers fails to replicate AM1241's specific pharmacological profile, notably its protean agonism, which demonstrates a documented species-specific signaling inversion between human and rodent models [2]. Procuring the exact (R,S)-AM1241 racemate is critical for laboratories that require strict isolation of CB2 pathways, translationally relevant species-divergent baseline data, and direct quantitative comparability against two decades of established neuroinflammatory and antinociceptive literature [1].
In competitive binding assays, (R,S)-AM1241 demonstrates an 82-fold selectivity for the CB2 receptor over the CB1 receptor, whereas the common benchmark WIN 55,212-2 exhibits only an approximate 19-fold selectivity, leading to significant off-target CB1 activation at working concentrations[1], .
| Evidence Dimension | CB2 vs. CB1 Binding Selectivity Ratio |
| Target Compound Data | (R,S)-AM1241: Ki = 3.4 nM (CB2), 280 nM (CB1)[82-fold selectivity] |
| Comparator Or Baseline | WIN 55,212-2: Ki = 3.3 nM (CB2), 62.3 nM (CB1)[~19-fold selectivity] |
| Quantified Difference | AM1241 provides >4x greater selectivity for CB2 over CB1 compared to WIN 55,212-2. |
| Conditions | Equilibrium-competition binding vs. [3H]CP55,940 in rodent tissue preparations. |
This selectivity is mandatory for procuring a compound that isolates peripheral immune modulation without triggering confounding CB1-mediated psychoactive or motor side effects.
(R,S)-AM1241 exhibits a distinct protean agonist profile, functioning as an agonist at human CB2 receptors while acting as an inverse agonist at rat and mouse CB2 receptors in cAMP inhibition assays, a divergence not observed with standard full agonists like CP 55,940 [1].
| Evidence Dimension | Functional Efficacy (cAMP Assay) |
| Target Compound Data | (R,S)-AM1241: Agonist (Human CB2); Inverse Agonist (Rodent CB2) |
| Comparator Or Baseline | Standard Agonists (e.g., CP 55,940): Full Agonist across all species |
| Quantified Difference | Complete functional inversion of cAMP signaling based on species receptor expression. |
| Conditions | Inhibition of forskolin-stimulated cAMP in intact recombinant CB2-expressing cells. |
This species-divergent signaling makes AM1241 an indispensable procurement choice for advanced GPCR pharmacological modeling and translational assay validation.
Unlike highly lipophilic cannabinoids that suffer from poor aqueous processability, (R,S)-AM1241 achieves >50 mg/mL solubility in DMSO, allowing for the reliable preparation of 2-5 mg/mL clear working solutions in standardized multi-component vehicles (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) .
| Evidence Dimension | Vehicle Compatibility and Working Concentration |
| Target Compound Data | (R,S)-AM1241: >50 mg/mL in DMSO; 2-5 mg/mL in aqueous vehicle |
| Comparator Or Baseline | Standard lipophilic cannabinoids: Prone to precipitation in aqueous media |
| Quantified Difference | Enables stable, high-concentration clear solutions for systemic injection without precipitation. |
| Conditions | Room temperature formulation in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. |
Predictable solubility and formulation stability are critical for procurement in high-throughput in vivo screening, ensuring reproducible dosing and bioavailability.
While the majority of classical and synthetic cannabinoids (such as the JWH series) are strictly lipophilic free bases, (R,S)-AM1241 possesses physicochemical properties allowing it to be synthesized and crystallized as both a free base and a water-soluble hydrochloride salt [1].
| Evidence Dimension | Aqueous Assay Compatibility |
| Target Compound Data | (R,S)-AM1241: Available as a water-soluble HCl salt |
| Comparator Or Baseline | Standard synthetic cannabinoids: Require DMSO or ethanol vehicles |
| Quantified Difference | Eliminates the mandatory use of organic co-solvents in sensitive cell-based assays. |
| Conditions | In vitro assay preparation. |
Procuring a compound capable of forming a water-soluble salt provides a critical advantage for laboratories where organic solvents like DMSO interfere with cellular viability or assay readouts.
Due to its 82-fold selectivity for CB2 over CB1, (R,S)-AM1241 serves as a precise procurement benchmark for in vivo models of neuropathic and inflammatory pain. It allows researchers to establish robust antinociceptive baselines without the confounding psychoactive or motor-impairing effects typical of non-selective cannabinoids like WIN 55,212-2 [1].
Because (R,S)-AM1241 acts as an agonist at human CB2 receptors but an inverse agonist at rodent CB2 receptors in cAMP assays, it is specifically procured for advanced pharmacological modeling of species-divergent GPCR signaling and protean ligand behavior [2].
The compound's high DMSO solubility (>50 mg/mL) and compatibility with standard multi-component aqueous vehicles ensure consistent bioavailability. This makes (R,S)-AM1241 highly suitable for standardized systemic dosing (i.p. or i.v.) in large-scale preclinical neuroinflammation screens where lipophilic precipitation must be avoided .
The ability of AM1241 to be crystallized as a water-soluble hydrochloride salt provides a distinct operational advantage for sensitive cell-based assays. It allows researchers to bypass the use of organic co-solvents like DMSO, which can otherwise interfere with cellular viability or signaling readouts [1].
Irritant;Health Hazard